

# **Erythrartine: A Technical Overview of its Chemical Structure and Stereochemistry**

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Erythrartine** is a tetracyclic alkaloid belonging to the Erythrina class of natural products. These compounds, isolated from various species of the genus Erythrina, have garnered significant interest due to their diverse and potent biological activities. This document provides a detailed technical overview of the chemical structure and stereochemistry of **Erythrartine**, based on currently available spectroscopic and chemical data. It is intended to serve as a resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug development.

#### **Chemical Structure**

The molecular formula of **Erythrartine** is C<sub>19</sub>H<sub>23</sub>NO<sub>4</sub>, with a corresponding molecular weight of 329.39 g/mol . The systematic name for **Erythrartine** is not consistently reported, however, its structure is well-defined by its International Chemical Identifier (InChI) and its simplified representation, the InChIKey.

- InChI: 1S/C19H23NO4/c1-22-13-5-4-12-6-7-20-11-16(21)14-8-17(23-2)18(24-3)9-15(14)19(12,20)10-13/h4-6,8-9,13,16,21H,7,10-11H2,1-3H3/t13-,16-,19?/m0/s1
- InChlKey: QWWCVLZNFFVFTR-OHWIQJHBSA-N



The core structure of **Erythrartine** is a spirocyclic system, characteristic of the Erythrina alkaloids. It features a fused tetracyclic ring system containing a tertiary amine and multiple oxygenated functional groups, including methoxy and hydroxyl moieties.

Chemical Structure of Erythrartine

Figure 1: 2D Chemical Structure of **Erythrartine**.

# Stereochemistry

The stereochemistry of **Erythrartine** is partially defined. The InChI string /t13-,16-,19? indicates that the relative stereochemistry at carbons 13 and 16 is established. However, the stereocenter at carbon 19 is denoted as questionable or unknown in the current chemical literature. The definitive absolute configuration of **Erythrartine** has not been conclusively determined, as an X-ray crystallographic analysis of this specific alkaloid has not been reported in publicly accessible literature. The "(+)" designation in some literature suggests that it is dextrorotatory, but without a definitive structural elucidation, the assignment of R/S descriptors to all chiral centers remains incomplete.

## **Quantitative Data**

The following table summarizes the available quantitative data for **Erythrartine**, primarily its <sup>13</sup>C NMR chemical shifts as reported in the SpectraBase database.

Carbon Atom	Chemical Shift (ppm)
Assignments unavailable in the provided data	A full set of assigned chemical shifts is not publicly available.
Raw Data	The SpectraBase entry provides a list of <sup>13</sup> C NMR peaks, but without specific assignments to the carbon atoms of the Erythrartine structure.

Note: A complete, assigned <sup>13</sup>C NMR dataset for **Erythrartine** is not readily available in the referenced public databases. Further detailed spectroscopic analysis would be required for unambiguous assignment.



# **Experimental Protocols**

Detailed, step-by-step experimental protocols for the isolation, purification, and complete structural elucidation of **Erythrartine** are not extensively documented in readily accessible scientific literature. However, based on general procedures for the isolation of alkaloids from Erythrina species, a general workflow can be outlined.

#### **General Isolation and Purification Protocol**

- Extraction: The dried and powdered plant material (e.g., bark or seeds of Erythrina variegata) is subjected to exhaustive extraction with methanol at room temperature.
- Solvent Partitioning: The resulting crude methanolic extract is concentrated under reduced
  pressure and then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an
  immiscible organic solvent (e.g., dichloromethane) to separate acidic and neutral compounds
  from the basic alkaloids.
- Basification and Re-extraction: The acidic aqueous layer containing the protonated alkaloids is basified (e.g., with NH<sub>4</sub>OH to pH 9-10) and then re-extracted with an organic solvent (e.g., dichloromethane or chloroform) to recover the free alkaloids.
- Chromatographic Separation: The crude alkaloid mixture is then subjected to a series of chromatographic techniques for purification. This typically involves:
  - Vacuum Liquid Chromatography (VLC): Initial fractionation of the crude alkaloid extract using a gradient of solvents with increasing polarity.
  - Column Chromatography: Further separation of the VLC fractions over silica gel or alumina, again using a solvent gradient system.
  - Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid
     Chromatography (HPLC): Final purification of the isolated compounds to yield pure
     Erythrartine.

### Structural Elucidation Methodology

The structure of isolated **Erythrartine** would be elucidated using a combination of modern spectroscopic techniques:



- Mass Spectrometry: High-resolution mass spectrometry (HRMS) to determine the exact mass and molecular formula.
- NMR Spectroscopy:
  - <sup>1</sup>H NMR to determine the number and types of protons and their coupling relationships.
  - 13C NMR and DEPT experiments to determine the number and types of carbon atoms.
  - 2D NMR techniques (COSY, HSQC, HMBC) to establish the connectivity of the carbon skeleton and the placement of substituents.
  - NOESY or ROESY experiments to determine the relative stereochemistry of the molecule.
- Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., hydroxyl, ether, aromatic rings).
- Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophoric system of the molecule.

# Biosynthesis and Potential Signaling Pathway Proposed Biosynthetic Pathway of Erythrina Alkaloids

The biosynthesis of the characteristic spirocyclic core of Erythrina alkaloids is believed to proceed through an oxidative coupling of benzylisoquinoline precursors. The proposed pathway initiates from the amino acid L-tyrosine and proceeds through key intermediates such as (S)-coclaurine and (S)-norreticuline.



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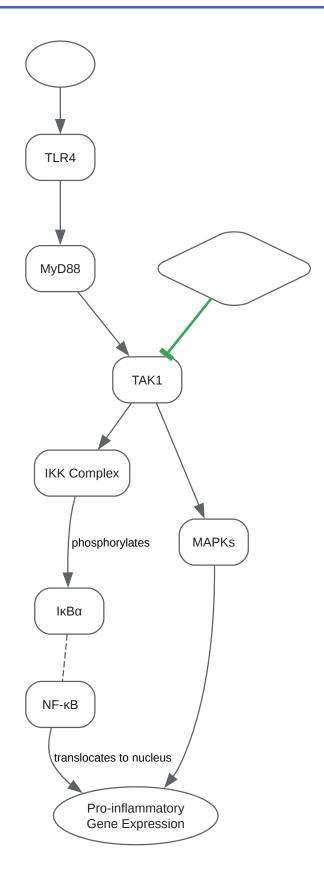


Proposed Biosynthetic Pathway of Erythrina Alkaloids.

# **Putative Signaling Pathway Inhibition**

While the specific molecular targets of **Erythrartine** are not well-characterized, studies on the structurally related alkaloid, erythraline, have shown inhibitory effects on the Toll-like receptor (TLR) signaling pathway. This pathway is a key component of the innate immune response. It is plausible that **Erythrartine** may exert similar effects.





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